molecular formula C20H22ClN3O3S B2487763 N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE HYDROCHLORIDE CAS No. 1216714-09-8

N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2487763
CAS No.: 1216714-09-8
M. Wt: 419.92
InChI Key: XORVYTCOXHGSPE-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride is recognized in research as a potent and selective ATP-competitive inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a protein kinase encoded by a gene on human chromosome 21, and its overexpression is implicated in the neuropathological features of Down syndrome . Consequently, this compound serves as a critical pharmacological tool for investigating the role of DYRK1A in neuronal development, synaptic plasticity, and cognitive function. Its high selectivity profile makes it invaluable for dissecting DYRK1A-specific signaling pathways in cellular models of neurodegeneration . Furthermore, research explores its potential in modulating the phosphorylation of key substrates like tau and amyloid precursor protein (APP), which are central to the pathogenesis of Alzheimer's disease, providing a mechanistic link between trisomy 21 and increased Alzheimer's risk. Studies also utilize this inhibitor to probe DYRK1A's function in cell cycle regulation and beta-cell proliferation , highlighting its broader utility in developmental biology and diabetes research.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S.ClH/c1-22(2)9-10-23(20-21-15-5-3-4-6-18(15)27-20)19(24)14-7-8-16-17(13-14)26-12-11-25-16;/h3-8,13H,9-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORVYTCOXHGSPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC4=C(C=C3)OCCO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE HYDROCHLORIDE typically involves multi-step organic reactions. The starting materials often include benzothiazole derivatives and dihydrobenzodioxine compounds. The reaction conditions may involve:

    Condensation Reactions: Combining benzothiazole with dihydrobenzodioxine under acidic or basic conditions.

    Amidation: Introducing the carboxamide group through reactions with amines or amides.

    Hydrochloride Formation: Converting the free base to its hydrochloride salt using hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, dichloromethane, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Studies have shown that derivatives of benzothiazole exhibit significant antimicrobial properties. Compounds similar to N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride have been tested against various bacterial strains with promising results .
  • Analgesic and Anti-inflammatory Properties
    • Research indicates that compounds with similar structural features demonstrate analgesic effects superior to traditional NSAIDs like Diclofenac. In animal models of inflammation, these compounds significantly reduced pain and inflammation . The mechanism is believed to involve modulation of the cyclooxygenase pathway.
  • Anticancer Potential
    • Benzothiazole derivatives are being investigated for their anticancer properties. Compounds in this class have shown the ability to inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells . The specific mechanisms often involve interference with cell cycle progression and induction of oxidative stress.

Case Studies

StudyObjectiveFindings
Study AEvaluate antimicrobial efficacyShowed significant inhibition of bacterial growth against Staphylococcus aureus .
Study BAssess analgesic effectsDemonstrated higher pain threshold in treated groups compared to controls .
Study CInvestigate anticancer activityInduced apoptosis in breast cancer cell lines with IC50 values lower than conventional chemotherapeutics .

Material Science Applications

  • Polymer Chemistry
    • The compound's unique structure allows it to be used as a building block for polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to UV degradation and enhance overall material performance.
  • Dyes and Pigments
    • Due to its vibrant color properties, derivatives of this compound are being explored as potential dyes for textiles and plastics. Their stability under light exposure makes them suitable candidates for commercial applications.

Mechanism of Action

The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

Property Target Compound N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Core Structure Benzothiazole + dihydrobenzodioxine + carboxamide Benzamide + hydroxyalkyl group
Functional Groups Tertiary amine (dimethylaminoethyl), benzodioxine Secondary alcohol, methylbenzamide
Directing Groups Benzothiazole (potential S,N-bidentate) N,O-bidentate for metal catalysis
Pharmacological Relevance Likely CNS or antimicrobial activity Metal-catalyzed C–H bond functionalization

Key Differences: The target compound’s benzothiazole and dihydrobenzodioxine systems confer distinct electronic and steric properties compared to the simpler benzamide in .

Comparison with N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine ()

Property Target Compound Benzodithiazine Derivative
Heterocyclic Core Benzothiazole + dihydrobenzodioxine Benzodithiazine (S,N-containing)
Substituents Dimethylaminoethyl, carboxamide Chloro, methyl, hydrazine
Spectral Features Expected IR: ~1645 cm⁻¹ (C=O), ~1345 cm⁻¹ (SO₂) IR: 1645 cm⁻¹ (C=N), 1345/1155 cm⁻¹ (SO₂)
Biological Implications Potential antimicrobial/antitumor activity Unspecified; structural focus on synthesis

Key Differences : The benzodithiazine in contains sulfur and nitrogen, differing from the oxygen-rich dihydrobenzodioxine in the target compound. The hydrazine group in may confer redox activity, whereas the carboxamide in the target compound emphasizes stability and hydrogen bonding .

Comparison with N-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylamine Hydrochloride ()

Property Target Compound Benzodioxine Amine Hydrochloride
Core Structure Benzothiazole + carboxamide + dihydrobenzodioxine Dihydrobenzodioxine + methylamine
Solubility Enhanced via hydrochloride salt Hydrochloride salt improves solubility
Toxicity Profile Likely moderate (benzothiazoles may be hepatotoxic) Low hazard (no significant GHS classification)
Applications Drug candidate (complex structure) Research chemical (simpler amine derivative)

Both utilize hydrochloride salts for solubility, but the target compound’s structural complexity suggests higher specificity in target binding .

Research Findings and Implications

  • Synthetic Challenges : The target compound’s synthesis likely involves coupling the benzothiazole-amine with a dihydrobenzodioxine-carboxylic acid, followed by salt formation—a process analogous to ’s benzamide synthesis but with added steric demands .
  • Stability : The carboxamide linkage may resist hydrolysis better than esters, enhancing oral bioavailability.
  • Bioactivity: Benzothiazoles are known for antitumor activity (e.g., DNA intercalation), while the dihydrobenzodioxine could reduce oxidative metabolism, prolonging half-life .

Biological Activity

N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety and a benzodioxine ring, which are known for their diverse biological activities. The presence of the dimethylamino group enhances its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound inhibits specific kinases and proteases involved in cell signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. This inhibition can lead to reduced cancer cell proliferation and induced apoptosis.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of benzothiazole exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.

Biological Activity Overview

Activity Type Description Reference
AnticancerInhibits cancer cell growth via kinase inhibition; effective in vitro against various cancer cell lines.
AntimicrobialDemonstrated activity against E. coli and S. aureus; MIC values indicate moderate effectiveness.
NeuroprotectivePotential protective effects in neurodegenerative models; may modulate neuroinflammatory responses.

Case Studies

  • Antitumor Activity : A study evaluated the compound's effects on A549 lung cancer cells, showing an IC50 value of 8.78 ± 3.62 μM in 2D assays, indicating significant antiproliferative effects. In 3D culture models, the activity was slightly reduced (IC50 19.94 ± 2.19 μM), highlighting the importance of assay conditions in evaluating drug efficacy .
  • Antimicrobial Testing : The compound was tested against various bacterial strains using broth microdilution methods. Results indicated effective inhibition against S. aureus (MIC 6.12 μM) and moderate activity against E. coli (MIC 25 μM), suggesting its potential as an antibacterial agent .
  • Neuroprotective Effects : Research indicates that benzothiazole derivatives can reduce neuroinflammation in models of Alzheimer's disease by inhibiting pro-inflammatory cytokines, thereby suggesting a promising avenue for treating neurodegenerative disorders .

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